1-(丁基)-1H-咪唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 1-(butan-2-yl)-1H-imidazole is not directly mentioned in the provided papers. However, the papers do discuss related imidazole derivatives, which can provide insight into the chemical behavior and properties that might be expected from 1-(butan-2-yl)-1H-imidazole. For instance, the first paper describes a series of Zn(II) coordination polymers that are based on a flexible imidazole-containing ligand, 1,4-di(1H-imidazol-1-yl)butane, which suggests that imidazole derivatives can act as ligands in coordination chemistry, potentially forming various network topologies .

Synthesis Analysis

The synthesis of imidazole derivatives can be complex and versatile, as indicated by the first paper, which involves the use of 1,4-di(1H-imidazol-1-yl)butane and different dicarboxylates to form Zn(II) coordination networks . Although the synthesis of 1-(butan-2-yl)-1H-imidazole is not described, the methodologies used in the synthesis of related compounds, such as the Weidenhagen reaction mentioned in the second paper for synthesizing 2,5-bis(furan-2-yl)-1H-imidazole, could potentially be adapted for its synthesis .

Molecular Structure Analysis

The molecular structure of imidazole derivatives is crucial in determining their reactivity and the types of networks they can form. The first paper provides an in-depth analysis of the crystal structures of various Zn(II) coordination networks, which are influenced by the conformation and length of the imidazole-containing ligands . This suggests that the molecular structure of 1-(butan-2-yl)-1H-imidazole would also play a significant role in its chemical behavior.

Chemical Reactions Analysis

Imidazole derivatives can undergo a variety of chemical reactions. The second paper discusses the alkylation of 2,5-bis(furan-2-yl)-1H-imidazole and its subsequent electrophilic substitution reactions, including nitration, bromination, sulfonation, hydroxymethylation, and acylation . These reactions indicate the reactivity of the imidazole ring and suggest that 1-(butan-2-yl)-1H-imidazole could also participate in similar reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives are diverse. The first paper mentions the solid-state photoluminescence properties of the synthesized Zn(II) coordination networks at different temperatures . While the specific properties of 1-(butan-2-yl)-1H-imidazole are not detailed, the studies on related compounds provide a foundation for understanding the potential properties, such as photoluminescence, thermal stability, and solubility, that could be expected from this compound.

科学研究应用

腐蚀抑制

一项研究聚焦于新型苯并咪唑化合物,包括类似于“1-(丁基)-1H-咪唑”的衍生物,证明它们作为HCl溶液中轻钢的腐蚀抑制剂的有效性。该研究采用重量法、电化学和扫描电子显微镜(SEM)技术阐明了抑制机制,揭示这些化合物在氯离子取代(Chaouiki et al., 2020)的情况下表现出良好的抗腐蚀能力,并在性能方面有显著的改进。

抗癌药物研究

另一项研究概述了基于计算设计的以咪唑为基础的药物,针对血红素氧合酶-1(HO-1),该酶与多种癌症有关。鉴定出四种新化合物与HO-1结合亲和力强,且具有可接受的ADMET(吸收、分布、代谢、排泄和毒性)特性,表明它们有潜力作为抗癌药物(Rahman et al., 2021)。

催化和离子液体

关于“4-咪唑-1-基-丁烷-1-磺酸离子液体”的研究证明了其双重溶剂-催化剂性质,在醋酸化各种底物(包括醇和胺)中提供高效的催化作用。该研究强调了该液体的可回收性和在多次运行中持续的催化活性,强调了它在绿色化学中的实际应用(Khaligh et al., 2019)。

配位聚合物和发光材料

基于Cu(II)和双咪唑基桥联配体的配位聚合物合成研究揭示了两种具有不同维度的新化合物。这些聚合物通过红外光谱、元素分析和粉末X射线衍射进行表征,为材料科学领域做出贡献,并提供了在发光和催化方面的潜在应用(Barsukova et al., 2016)。

安全和危害

未来方向

属性

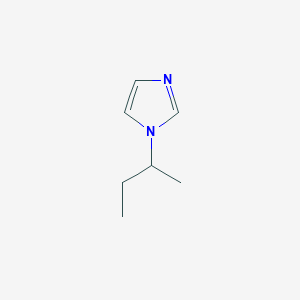

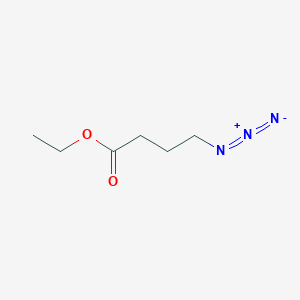

IUPAC Name |

1-butan-2-ylimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2/c1-3-7(2)9-5-4-8-6-9/h4-7H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYKNBGLKLKMMJO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N1C=CN=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80497232 |

Source

|

| Record name | 1-(Butan-2-yl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80497232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(butan-2-yl)-1H-imidazole | |

CAS RN |

20075-29-0 |

Source

|

| Record name | 1-(Butan-2-yl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80497232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Chloro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1281287.png)

![2-(1H-Benzo[d]imidazol-2-yl)malonaldehyde](/img/structure/B1281305.png)

![Thieno[2,3-b]pyridin-4-ol](/img/structure/B1281308.png)